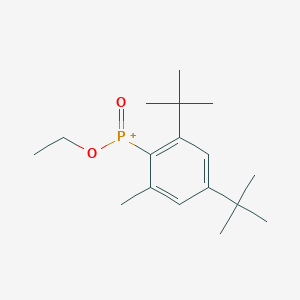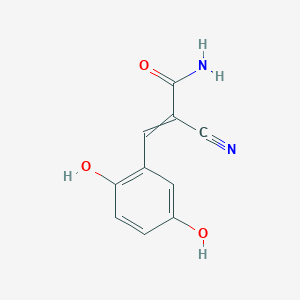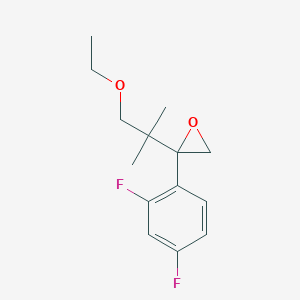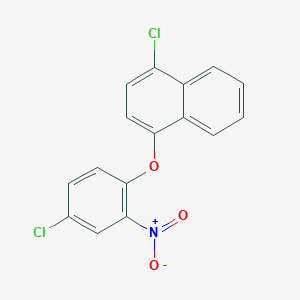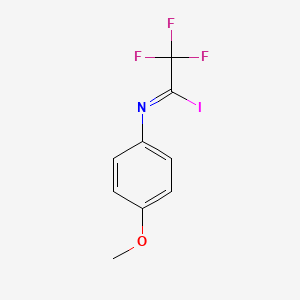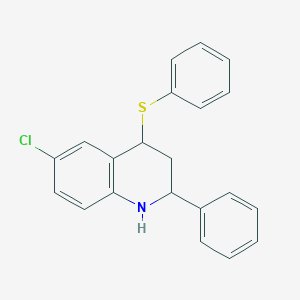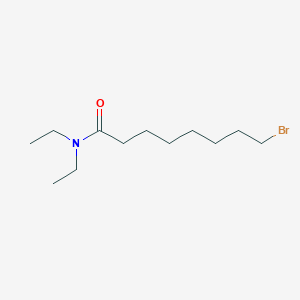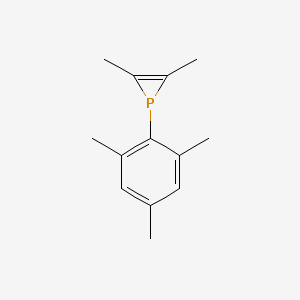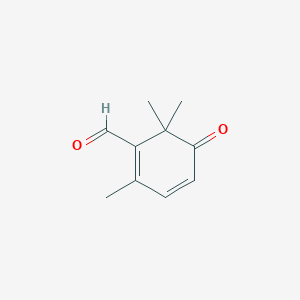
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde, also known as Safranal, is an organic compound with the molecular formula C10H14O. It is a key component of saffron, contributing to its distinct aroma. This compound is widely studied for its various applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of safranal precursors using reagents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of suitable precursors followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and various acids and bases . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell signaling pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde
- 2,3-dihydro-2,2,6-trimethylbenzaldehyde
Uniqueness
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde is unique due to its distinct aroma and its presence as a major component of saffron. Its wide range of applications in various fields, including its potential therapeutic effects, sets it apart from similar compounds .
Propriétés
Numéro CAS |
141891-13-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,6,6-trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12)10(2,3)8(7)6-11/h4-6H,1-3H3 |
Clé InChI |
IRKKMMCRSGGEBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=O)C=C1)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
